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Compound of Interest

Compound Name: 2-Phenylethyl hexanoate

Cat. No.: B1581171 Get Quote

An In-depth Technical Guide to 2-Phenylethyl Hexanoate: Properties, Analysis, and

Applications

Abstract
2-Phenylethyl hexanoate (CAS No. 6290-37-5), also known as phenethyl caproate, is an

organic ester recognized for its potent and pleasant fruity-floral aroma. This guide provides a

comprehensive overview of its core chemical and physical properties, spectroscopic profile,

synthesis, and key applications, with a focus on the technical details relevant to researchers

and drug development professionals. It includes detailed experimental protocols for its analysis

and characterization, ensuring a practical and scientifically rigorous resource.

Introduction
2-Phenylethyl hexanoate is a fatty acid ester that belongs to the benzenoid family of organic

compounds. Structurally, it is the ester formed from the condensation of 2-phenylethanol and

hexanoic acid. Its characteristic sweet, honey, and rose-like scent has made it a valuable

component in the flavor and fragrance industries. Beyond its organoleptic properties,

understanding its physicochemical characteristics is crucial for its application in various

formulations, for quality control, and for exploring its potential in other scientific domains.
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The properties of 2-phenylethyl hexanoate are dictated by its molecular structure, which

combines an aromatic ring with a medium-chain aliphatic ester. This unique combination

influences its volatility, solubility, and reactivity.

Chemical Structure and Nomenclature
IUPAC Name: 2-phenylethyl hexanoate

Synonyms: Phenethyl hexanoate, Phenethyl caproate, Hexanoic acid, 2-phenylethyl ester

Molecular Formula: C₁₄H₂₀O₂

Molecular Weight: 220.31 g/mol

Caption: Chemical Structure of 2-Phenylethyl Hexanoate.

Tabulated Physical Properties
A summary of the key physical and chemical properties is presented below for quick reference.

These values are critical for predicting the behavior of the compound in various experimental

and industrial settings.
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Property Value Source(s)

Appearance Colorless liquid The Good Scents Company

Odor Fruity, floral, honey, rose The Good Scents Company

Boiling Point 144-146 °C at 2 Torr [1]

Density 0.971 g/cm³ at 25 °C The Good Scents Company

Refractive Index 1.484 - 1.488 at 20 °C The Good Scents Company

Flash Point >100 °C (>212 °F) The Good Scents Company

Solubility
Insoluble in water; soluble in

alcohol and oils.
The Good Scents Company

LogP (Octanol/Water) 4.44 (Predicted) [2]

Vapor Pressure
0.001 mmHg at 25 °C

(Predicted)
The Good Scents Company

Spectroscopic Profile
Spectroscopic data is fundamental for the unambiguous identification and structural elucidation

of 2-phenylethyl hexanoate.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum typically shows a

molecular ion peak (M⁺) at m/z 220. Key fragmentation patterns include a prominent peak at

m/z 104, corresponding to the phenylethyl cation ([C₈H₈]⁺), which is a characteristic fragment

for compounds containing a 2-phenylethyl group. Other significant fragments can be

observed at m/z 91 (tropylium ion) and m/z 115, resulting from the cleavage of the ester

bond.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the proton

environments. Expected chemical shifts (in ppm, relative to TMS) are:

~7.2-7.3 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).

~4.2-4.3 ppm: Triplet, 2H (methylene protons of -O-CH₂-).
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~2.9 ppm: Triplet, 2H (methylene protons of -CH₂-Ph).

~2.2 ppm: Triplet, 2H (methylene protons alpha to the carbonyl, -CO-CH₂-).

~1.6 ppm: Multiplet, 2H (methylene protons, -CO-CH₂-CH₂-).

~1.3 ppm: Multiplet, 4H (remaining two methylene groups of the hexanoate chain).

~0.9 ppm: Triplet, 3H (terminal methyl group, -CH₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing

distinct signals for each carbon atom:

~173 ppm: Carbonyl carbon (C=O).

~138 ppm: Quaternary aromatic carbon.

~129, 128, 126 ppm: Aromatic CH carbons.

~65 ppm: Methylene carbon of -O-CH₂-.

~35 ppm: Methylene carbon of -CH₂-Ph.

~34, 31, 25, 22 ppm: Methylene carbons of the hexanoate chain.

~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands

indicative of its functional groups:

~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

~1170 cm⁻¹: C-O stretching vibration.

~3030-3080 cm⁻¹: Aromatic C-H stretching.

~2850-2960 cm⁻¹: Aliphatic C-H stretching.

Synthesis and Manufacturing
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The most common and industrially viable method for producing 2-phenylethyl hexanoate is

through Fischer esterification.

Synthesis Workflow: Fischer Esterification
This process involves the acid-catalyzed reaction between 2-phenylethanol and hexanoic acid.

Reactant Charging: Equimolar amounts of 2-phenylethanol and hexanoic acid are added to a

reaction vessel.

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-

toluenesulfonic acid (PTSA), is introduced.

Reaction: The mixture is heated under reflux. The reaction is an equilibrium, and to drive it

towards the product, the water formed as a byproduct is continuously removed using a

Dean-Stark apparatus.

Neutralization: After the reaction is complete (monitored by GC or TLC), the mixture is cooled

and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid

catalyst.

Extraction & Drying: The organic layer is separated, washed with brine, and dried over an

anhydrous salt like magnesium sulfate.

Purification: The crude product is purified by fractional distillation under reduced pressure to

yield high-purity 2-phenylethyl hexanoate.

Reactants & Catalyst

Reaction & Workup2-Phenylethanol
+ Hexanoic Acid

Heat & Reflux
(Water Removal)

H₂SO₄ (cat.)

Neutralization
(NaHCO₃ wash)

Crude Product Distillation
(Vacuum)

Pure 2-Phenylethyl
Hexanoate
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Click to download full resolution via product page

Caption: Fischer Esterification workflow for 2-phenylethyl hexanoate.

Applications
The primary application of 2-phenylethyl hexanoate is in the flavor and fragrance industry. Its

pleasant aroma makes it a key ingredient in:

Perfumery: Used in fine fragrances to impart sweet, rosy, and honey-like notes.

Food and Beverage: Incorporated as a flavoring agent in products like baked goods,

chewing gum, and beverages to create fruity and floral profiles.

In a research context, it serves as a standard for analytical method development and as a

model compound for studying esterase activity.

Safety and Handling
While generally regarded as safe for its intended use in flavors and fragrances, proper

laboratory handling is essential.

Hazards: May cause skin and eye irritation upon direct contact. It is advisable to consult the

Safety Data Sheet (SDS) before use.

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat.

Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container

tightly sealed.

Experimental Protocol: GC-MS for Purity
Assessment
This protocol outlines a standard method for determining the purity of a 2-phenylethyl
hexanoate sample and identifying any impurities.
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Objective: To quantitatively assess the purity of a synthesized or commercial sample of 2-
phenylethyl hexanoate.

Instrumentation:

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer

(MS).

Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm

film thickness.

Procedure:

Sample Preparation: Prepare a 1% (v/v) solution of the 2-phenylethyl hexanoate sample in

a high-purity solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

Injector Temperature: 250 °C

Injection Volume: 1 µL

Split Ratio: 50:1 (This can be adjusted based on sample concentration and detector

sensitivity. A split injection prevents column overloading and ensures sharp peaks).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 80 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

MS Parameters (if used):

Ion Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C

Scan Range: 40-450 amu.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

Identify the peak corresponding to 2-phenylethyl hexanoate based on its retention time

and mass spectrum.

Integrate the area of all peaks in the chromatogram.

Calculate the purity by the area percent method:

Purity (%) = (Area of 2-phenylethyl hexanoate peak / Total area of all peaks) x 100.

For any significant impurities, analyze their mass spectra and compare them with a library

(e.g., NIST) to tentatively identify them. Common impurities may include unreacted

starting materials (2-phenylethanol, hexanoic acid) or byproducts.

Conclusion
2-Phenylethyl hexanoate is a scientifically and commercially significant ester. Its well-defined

chemical, physical, and spectroscopic properties make it a reliable component in various

formulations. The straightforward synthesis and established analytical methods for its

characterization ensure high standards of quality control. This guide provides the foundational

technical knowledge for professionals working with this versatile aromatic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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